molecular formula C19H15Cl2N3O4S B2648994 1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide CAS No. 320419-68-9

1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide

Cat. No.: B2648994
CAS No.: 320419-68-9
M. Wt: 452.31
InChI Key: BPSCRFSSBPNZHL-UHFFFAOYSA-N
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Description

This compound is a pyridine-3-carboxamide derivative featuring a 2,4-dichlorophenylmethyl substituent at the 1-position and a 4-sulfamoylphenyl group at the amide nitrogen. The dichlorophenyl group enhances membrane permeability, while the sulfamoyl group may contribute to hydrogen bonding interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O4S/c20-13-4-3-12(17(21)10-13)11-24-9-1-2-16(19(24)26)18(25)23-14-5-7-15(8-6-14)29(22,27)28/h1-10H,11H2,(H,23,25)(H2,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSCRFSSBPNZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the carboxamide group, and the attachment of the sulfamoylphenyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to achieve high yields and purity. Continuous flow microreactor systems can be used to improve reaction efficiency and control reaction parameters such as temperature and residence time .

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The presence of the dichlorophenyl and sulfamoyl groups is believed to enhance its lipophilicity, facilitating better penetration into bacterial cells and increasing its reactivity with microbial targets .

Case Study:
A study conducted on derivatives of this compound showed an MIC (Minimum Inhibitory Concentration) of 2 µg/mL against Staphylococcus aureus, indicating its potential as a powerful antimicrobial agent compared to traditional antibiotics like vancomycin .

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it can induce apoptosis in cancer cells, particularly in colorectal and lung cancer cell lines. The mechanism appears to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation .

Case Study:
In vitro tests demonstrated that the compound reduced the viability of Caco-2 cells by 39.8%, suggesting a promising anticancer effect that warrants further investigation into its therapeutic potential against colorectal cancer .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is critical for optimizing its efficacy and reducing potential side effects. Modifications to the pyridine ring and the sulfonamide group can significantly influence biological activity.

Table 1: Structure-Activity Relationship Insights

ModificationBiological ActivityRemarks
Addition of methyl group on pyridineIncreased potency against bacteriaEnhances lipophilicity
Substitution at 4-position of phenylImproved anticancer activityTargeting specific pathways
Variations in sulfonamide groupAltered enzyme inhibition profilePotential for selective targeting

Future Research Directions

The ongoing research aims to explore:

  • Combination Therapies: Investigating the efficacy of this compound in combination with existing antibiotics to overcome resistance mechanisms.
  • Formulation Development: Developing novel drug delivery systems to enhance bioavailability and target specificity.
  • Mechanistic Studies: Further elucidating the precise biochemical pathways involved in its antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Property Comparisons

Compound Name Core Structure Substituents (R1/R2) Molecular Weight (g/mol) Key Properties/Applications Reference
1-[(2,4-Dichlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide (Target) Pyridine-3-carboxamide R1: 2,4-dichlorophenylmethyl; R2: 4-sulfamoylphenyl ~435.3 Hypothesized enzyme inhibition
1-[(4-Methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide Pyridine-3-carboxamide R1: 4-methylphenylmethyl; R2: 4-sulfamoylphenyl ~381.4 Improved solubility (methyl vs. Cl)
N-[2-(2,4-Dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide Pyridine-3-carboxamide R1: 2,4-dichlorophenylcyclobutyl; R2: trifluoromethyl ~443.8 Enhanced metabolic stability (CF3)
1-((2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole (Propiconazole) Triazole R1: dichlorophenyl-dioxolane; R2: propyl ~405.3 Agricultural fungicide
2,4-Dichlorophenyl-6-(3,4-dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile Spirocyclic nitrile R1: 2,4-dichlorophenyl; R2: 3,4-dichlorophenyl ~438.1 High lipophilicity (multiple Cl)

Key Insights from Comparative Analysis

The trifluoromethyl group in Entry 3 enhances metabolic stability due to resistance to oxidative degradation, a feature absent in the sulfamoyl group of the target compound .

Biological Activity and Applications Propiconazole (Entry 4) shares the 2,4-dichlorophenyl group with the target compound but acts as a fungicide via cytochrome P450 inhibition. The spirocyclic nitrile (Entry 5) demonstrates that multiple chlorine atoms increase persistence in environmental matrices, a trait that may apply to the target compound in pesticidal formulations .

Structural Flexibility and Binding Interactions

  • The pyridine-3-carboxamide core in the target compound allows for π-π stacking with aromatic residues in enzyme active sites, akin to triazole-based agrochemicals like propiconazole .
  • The sulfamoyl group’s hydrogen-bonding capacity contrasts with the electron-withdrawing CF3 group in Entry 3, which may alter target affinity or selectivity .

Biological Activity

The compound 1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide , also referred to as a pyridine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure can be represented as follows:

C16H15Cl2N3O3S\text{C}_{16}\text{H}_{15}\text{Cl}_2\text{N}_3\text{O}_3\text{S}

This structure features a pyridine ring substituted with various functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may exhibit:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, likely due to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.
  • Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory properties by inhibiting enzymes involved in inflammatory processes.

Table 1: Biological Activities of the Compound

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AntimicrobialStaphylococcus aureusInhibition of cell wall synthesis
AnticancerHeLa CellsInduction of apoptosis
Anti-inflammatoryMacrophagesInhibition of COX enzymes

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus, revealing a minimum inhibitory concentration (MIC) of 5 µg/mL. This suggests significant potential for development as an antimicrobial agent in clinical settings .
  • Anticancer Activity : In vitro studies on HeLa cells demonstrated that treatment with the compound led to a reduction in cell viability by 70% at concentrations above 10 µM. This was associated with increased markers of apoptosis, indicating a promising avenue for cancer therapy .
  • Anti-inflammatory Response : Research involving macrophage cultures indicated that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha) by 50% when treated at a concentration of 20 µM, highlighting its potential as an anti-inflammatory agent .

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for this compound?

Answer:
The synthesis of 1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide involves multi-step reactions, typically starting with condensation of substituted pyridine precursors with chlorinated aryl groups. Key steps include:

  • Coupling reactions : Use palladium or copper catalysts in solvents like DMF or toluene for cross-coupling aryl halides .
  • Cyclization : Optimize temperature (80–120°C) and reaction time (12–24 hrs) to enhance yield .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for ≥98% purity .
    Optimization : Apply statistical experimental design (e.g., factorial or response surface methodology) to identify critical parameters (catalyst loading, solvent ratio) and reduce trial-and-error approaches .

Basic: How should researchers characterize this compound’s purity and structural integrity?

Answer:

  • HPLC : Use C18 columns with acetonitrile/water mobile phases (retention time ~8–10 mins) to confirm ≥98% purity .
  • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify substituent positions (e.g., 2,4-dichlorophenyl methyl protons at δ 4.2–4.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight (exact mass ~463.8 g/mol) via ESI-MS in positive ion mode .

Advanced: What computational methods can predict its reactivity or interaction with biological targets?

Answer:

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model reaction pathways, such as transition states in cyclization steps .
  • Molecular Docking : Simulate binding affinities with sulfamoyl-targeted enzymes (e.g., carbonic anhydrase) using AutoDock Vina .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to prioritize in vitro testing .

Advanced: How can contradictory data in reaction yields or biological activity be resolved?

Answer:

  • Source Validation : Cross-check synthetic protocols (e.g., catalyst purity in vs. 9) and replicate under standardized conditions .
  • Statistical Analysis : Apply ANOVA to identify outliers in biological assays (e.g., IC50_{50} variability due to cell line differences) .
  • Mechanistic Studies : Use kinetic isotope effects or trapping experiments to confirm proposed reaction intermediates .

Basic: What safety precautions are critical during handling?

Answer:

  • GHS Hazards : Classified as Acute Toxicity (Category 4) via oral/dermal/inhalation routes. Use PPE (gloves, goggles, fume hood) .
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose via licensed hazardous waste protocols .
  • Storage : Keep in airtight containers at –20°C, away from light and moisture to prevent degradation .

Advanced: What strategies improve scalability without compromising yield?

Answer:

  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce byproducts in exothermic steps .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of key intermediates .
  • Solvent Recycling : Optimize distillation/recovery of DMF or toluene to reduce costs and environmental impact .

Basic: How is biological activity assessed in preclinical studies?

Answer:

  • In Vitro Assays : Test enzyme inhibition (e.g., sulfamoyl-targeted proteases) via fluorescence-based kinetic assays (IC50_{50} determination) .
  • Cytotoxicity Screening : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM .
  • ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

Advanced: What are the challenges in analyzing its metabolic pathways?

Answer:

  • Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation products) .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to evaluate drug-drug interaction risks .
  • Species Variability : Compare rodent vs. human microsomal data to predict translational relevance .

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